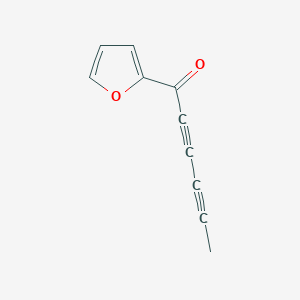

1-(Furan-2-yl)hexa-2,4-diyn-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)hexa-2,4-diyn-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O2/c1-2-3-4-6-9(11)10-7-5-8-12-10/h5,7-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSSTOIROGGSJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC#CC(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1768-04-3 | |

| Record name | 1-(furan-2-yl)hexa-2,4-diyn-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Furan 2 Yl Hexa 2,4 Diyn 1 One and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections of 1-(Furan-2-yl)hexa-2,4-diyn-1-one

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. For this compound, the primary disconnections are at the carbon-carbon bonds of the polyyne chain and the bond connecting the furan (B31954) ring to the carbonyl group.

A primary disconnection can be made at the C(sp)-C(sp) bond of the diyne moiety, suggesting a coupling reaction between a furan-containing acyl component and a C6 polyyne precursor. Another strategic disconnection is at the acyl-C(sp) bond, pointing towards a reaction between a furanoyl derivative (like furan-2-carbonyl chloride) and a hexadiynyl nucleophile. Further disconnection of the hexadiyne chain itself leads to smaller, more readily accessible alkyne fragments. These disconnections form the basis for the synthetic strategies discussed in the subsequent sections.

Classical and Modern Approaches to Polyynic Ketone Synthesis

The synthesis of polyynes, chains of sp-hybridized carbon atoms with alternating single and triple bonds, has evolved significantly. researchgate.net

Classical Approaches: Historically, the synthesis of polyynes often involved oxidative coupling reactions. academie-sciences.fr The Glaser coupling, first reported in 1869, utilizes a copper(I) salt to dimerize terminal alkynes. academie-sciences.fr A significant modification is the Eglinton coupling, which uses a stoichiometric amount of a copper(II) salt in pyridine. academie-sciences.fr These methods, while foundational, can be limited by the need for harsh conditions and the formation of symmetrical products. academie-sciences.fr

Modern Approaches: Modern methods offer greater control and versatility. The Cadiot-Chodkiewicz coupling allows for the synthesis of unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. alfa-chemistry.comjk-sci.comrsc.org This reaction is highly valuable for building complex polyyne chains. alfa-chemistry.comrsc.org Another powerful tool is the Sonogashira cross-coupling reaction, which uses a palladium catalyst and a copper co-catalyst to couple terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions and broad functional group tolerance. wikipedia.orglibretexts.org More recent developments focus on copper-free Sonogashira protocols to avoid issues associated with the copper co-catalyst. organic-chemistry.org

The table below summarizes some key features of these coupling reactions.

| Reaction | Catalyst/Reagent | Coupling Partners | Key Advantages |

| Glaser Coupling | Copper(I) salt | Terminal alkyne | Simplicity |

| Eglinton Coupling | Copper(II) salt/Pyridine | Terminal alkyne | Improved over Glaser |

| Cadiot-Chodkiewicz Coupling | Copper(I) salt/Base | Terminal alkyne + 1-Haloalkyne | Synthesis of unsymmetrical diynes alfa-chemistry.comjk-sci.comrsc.org |

| Sonogashira Coupling | Palladium catalyst/Copper co-catalyst | Terminal alkyne + Aryl/Vinyl halide | Mild conditions, high functional group tolerance wikipedia.orgorganic-chemistry.org |

Targeted Furan Ring Functionalization and Derivatization Strategies

The furan ring is a versatile heterocyclic motif found in many natural products and pharmaceuticals. tubitak.gov.tr Its functionalization is key to introducing the necessary handles for coupling reactions.

Direct C-H functionalization of the furan ring is a powerful strategy. For the synthesis of this compound, the primary target is the C2 position. The Vilsmeier-Haack reaction, using reagents like DMF and POCl₃, can introduce a formyl group at the 2-position of the furan ring, yielding furan-2-carbaldehyde. mdpi.com This aldehyde can then be oxidized to the corresponding carboxylic acid or converted to other functional groups.

Alternatively, furan can undergo electrophilic aromatic substitution reactions. numberanalytics.com Friedel-Crafts acylation, for instance, can directly introduce the acyl group onto the furan ring. The synthesis of furan-2-carbonyl chloride, a key intermediate, can be achieved by treating 2-furoic acid with thionyl chloride. wikipedia.org More sustainable methods are also being developed, such as the direct oxidation of biomass-derived 5-(chloromethyl)furfural (CMF) to 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC). rsc.orgrsc.org

The regioselective construction of highly functionalized furans can be challenging, but methods like sequential metalation and alkylation or palladium-catalyzed cross-coupling reactions offer solutions. nih.gov

Cross-Coupling Reactions for Alkyne Moiety Construction (e.g., Sonogashira Coupling, Cadiot-Chodkiewicz Coupling)

The construction of the hexa-2,4-diyne moiety is a critical step in the synthesis of the target molecule. Cross-coupling reactions are the methods of choice for this transformation due to their efficiency and selectivity.

Sonogashira Coupling: The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, one could envision coupling a furan-2-yl-substituted terminal alkyne with a halo-enyne, or a furan-2-yl halide with a terminal enyne. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org Recent advancements have led to the development of copper-free Sonogashira protocols, which are often more environmentally friendly. organic-chemistry.org The Sonogashira coupling has been successfully used in the synthesis of various enynes and enediynes, which are important structural motifs in many biologically active compounds. wikipedia.org

Cadiot-Chodkiewicz Coupling: The Cadiot-Chodkiewicz coupling is specifically designed for the synthesis of unsymmetrical 1,3-diynes. alfa-chemistry.comjk-sci.comrsc.org This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. rsc.org This method is highly effective for creating the C(sp)-C(sp) bond in the diyne core of the target molecule. For instance, a furan-2-yl propargyl ketone could be coupled with a 1-bromo-propyne derivative. The reaction is known for its high selectivity and yields. alfa-chemistry.comjk-sci.com

The table below provides a comparative overview of these two key coupling reactions.

| Feature | Sonogashira Coupling | Cadiot-Chodkiewicz Coupling |

| Bond Formed | C(sp²)-C(sp) | C(sp)-C(sp) alfa-chemistry.comjk-sci.comrsc.org |

| Catalyst System | Palladium and Copper | Copper(I) alfa-chemistry.comjk-sci.com |

| Substrates | Terminal alkyne + Aryl/Vinyl halide | Terminal alkyne + 1-Haloalkyne alfa-chemistry.comjk-sci.com |

| Key Application | Synthesis of enynes and arylalkynes | Synthesis of unsymmetrical diynes alfa-chemistry.comrsc.org |

Cascade and Multicomponent Reaction Sequences towards this compound

Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps into a single operation without isolating intermediates. nih.govnih.govfrontiersin.org

Cascade Reactions: A cascade reaction for the synthesis of this compound could involve a sequence of coupling and cyclization steps. For example, a suitably substituted precursor could undergo a Sonogashira coupling followed by an intramolecular cyclization to form the furan ring. organic-chemistry.org

Multicomponent Reactions: MCRs bring together three or more reactants in a one-pot synthesis to form a complex product. tubitak.gov.trnih.govfrontiersin.org While a specific MCR for this compound might not be established, the principles of MCRs can be applied to develop novel synthetic routes. For instance, a one-pot reaction involving a furan precursor, an alkyne, and a coupling partner could be designed. The synthesis of highly functionalized furans has been achieved through one-pot MCRs. tubitak.gov.tr

One-pot syntheses of substituted thiophene (B33073) and furan derivatives have been developed from terminal alkynes, involving C(sp)-C(sp) oxidative coupling, selective hydration, and intramolecular annulation. sioc-journal.cnresearchgate.net Such strategies highlight the potential for developing efficient one-pot procedures for the target molecule.

Stereoselective and Regioselective Considerations in the Synthesis of this compound

For the synthesis of this compound, which does not possess stereocenters, the primary concern is regioselectivity.

Regioselectivity in Furan Functionalization: When functionalizing the furan ring, directing the substitution to the desired C2 position is crucial. The inherent reactivity of the furan ring favors substitution at the C2 and C5 positions. Careful choice of reagents and reaction conditions can ensure high regioselectivity. For example, the Vilsmeier-Haack reaction on furan predominantly yields the 2-substituted product. mdpi.com

Regioselectivity in Coupling Reactions: In cross-coupling reactions like the Sonogashira and Cadiot-Chodkiewicz couplings, the regioselectivity is generally well-defined by the nature of the coupling partners (e.g., terminal alkyne and haloalkyne). alfa-chemistry.comorgsyn.org However, in the synthesis of more complex analogs with multiple potential reaction sites, controlling the regioselectivity of the coupling becomes a significant challenge. The use of specific ligands and catalysts can play a crucial role in directing the reaction to the desired position. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes for Furan-Substituted Diynones

Applying green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes.

Atom Economy: Atom economy is a measure of how many atoms from the starting materials are incorporated into the final product. jocpr.com Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred. Cascade and multicomponent reactions are inherently more atom-economical as they reduce the number of synthetic steps and the generation of byproducts. nih.govresearchgate.netpreprints.orgmdpi.com

Use of Renewable Feedstocks: Furan derivatives can be sourced from renewable biomass. nih.govrsc.orgfrontiersin.org For example, furfural (B47365) can be produced from the dehydration of pentose (B10789219) sugars found in agricultural waste. researchgate.netacs.org Utilizing biomass-derived starting materials reduces the reliance on fossil fuels and contributes to a more sustainable chemical industry. frontiersin.org

Sustainable Solvents and Catalysts: The use of greener solvents, such as water or bio-derived solvents like dimethyl isosorbide, is a key aspect of green chemistry. organic-chemistry.orgmdpi.com Additionally, developing recyclable catalysts or using catalyst systems with low environmental impact, such as copper-free Sonogashira protocols, can significantly improve the sustainability of the synthesis. jk-sci.comorganic-chemistry.org

Reactivity and Detailed Mechanistic Studies of 1 Furan 2 Yl Hexa 2,4 Diyn 1 One

Electrophilic and Nucleophilic Reactivity of the Furan (B31954) Moiety

The furan ring is an electron-rich aromatic heterocycle, making it significantly more reactive than benzene (B151609) in electrophilic substitution reactions. quora.comnumberanalytics.com The oxygen heteroatom donates electron density to the ring through resonance, activating it towards electrophilic attack. pearson.com This enhanced nucleophilicity also allows furan to participate in various cycloaddition and rearrangement reactions. acs.org

Electrophilic Aromatic Substitution Pathways on the Furan Ring

Electrophilic aromatic substitution (EAS) on the furan ring proceeds with a strong preference for the C2 (or C5) position. pearson.comchemicalbook.com This regioselectivity is due to the greater stabilization of the cationic intermediate (sigma complex) formed upon attack at the C2 position, which can be described by three resonance structures, compared to the two resonance structures available for attack at the C3 position. chemicalbook.compearson.comquora.com The reactivity of furan is so high that it can undergo substitution with mild reagents and under gentle conditions. pearson.compearson.com

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Furan

| Reaction Type | Reagents | Typical Product | Key Findings |

| Halogenation | Br₂ in Dioxane or DMF at low temp. (-5°C) | 2-Bromofuran | The reaction is vigorous and must be controlled to prevent polyhalogenation. pharmaguideline.com |

| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) at low temp. | 2-Nitrofuran | Mild nitrating agents are required to avoid ring degradation. pharmaguideline.com |

| Sulfonation | Pyridine-sulfur trioxide complex (Py·SO₃) | Furan-2-sulfonic acid | Allows for sulfonation at room temperature. pharmaguideline.com |

| Mercuration | HgCl₂ with sodium acetate | 2-Chloromercurifuran | Proceeds easily and the product is a useful synthetic intermediate. pharmaguideline.com |

Cycloaddition Reactions of Furan (e.g., Diels-Alder, [4+3] Cycloadditions)

Locked in a reactive s-cis conformation, furan readily participates as a 4π-electron component (diene) in cycloaddition reactions. quora.comacs.org

Diels-Alder ([4+2] Cycloaddition): The Diels-Alder reaction of furan with electron-deficient dienophiles is a versatile method for synthesizing 7-oxabicyclo[2.2.1]heptane derivatives. acs.orgnih.gov These adducts are valuable intermediates that can be converted into a range of other cyclic compounds. quora.com While electron-rich furans are typically considered the most reactive dienes, recent studies have shown that even electron-poor furans, such as furfural (B47365) and furoic acid derivatives, can undergo Diels-Alder reactions, particularly in aqueous media or with specific activation. nih.govrsc.org Intramolecular Diels-Alder reactions of furan (IMDAF) are also a powerful strategy for constructing complex polycyclic systems. acs.orgyoutube.com

[4+3] Cycloaddition: Furan can also react with oxyallyl cations in [4+3] cycloaddition reactions to form seven-membered oxabicyclo[3.2.1]octane derivatives. quora.comacs.org The stereoselectivity of these reactions can be high and is influenced by factors such as the substitution on the oxyallyl cation and the use of chiral auxiliaries. acs.orgrsc.org Density functional theory (DFT) calculations have been used to explain the observed regioselectivity, which is consistent with the ambiphilic nature of certain amino-oxyallyls reacting with substituted furans. acs.org

Table 2: Cycloaddition Reactions Involving the Furan Ring

| Reaction Type | Reactant Partner | Product Type | Mechanistic Notes |

| Diels-Alder [4+2] | Maleimides, Maleic Anhydride | 7-Oxabicyclo[2.2.1]heptane adducts | Reaction is often reversible; favored with electron-deficient dienophiles. nih.govrsc.orgyoutube.com |

| Intramolecular Diels-Alder | Tethered dienophile | Fused polycyclic oxabicycles | Tethering the dienophile increases the effective molarity and can overcome low reactivity. acs.orgyoutube.com |

| [4+3] Cycloaddition | Oxyallyl cations | Oxabicyclo[3.2.1]octane derivatives | Can proceed with high stereoselectivity, controllable via substrate and auxiliary choice. acs.orgrsc.org |

| 1,3-Dipolar Cycloaddition | Acetylenedicarboxylates (with strained alkynes) | Furan-derived intermediates | Can be trapped to form complex polycycles with perfect atom economy. nih.gov |

Ring-Opening and Rearrangement Reactions of the Furan Ring

The relatively low resonance energy of furan makes its aromatic ring susceptible to cleavage under certain conditions. chemicalbook.com

Acid-Catalyzed Ring-Opening: In the presence of strong acids and a nucleophile like water, the furan ring can be opened to yield 1,4-dicarbonyl compounds. acs.orgyoutube.com The mechanism is initiated by protonation of the furan ring, typically at the Cα position, which is the rate-limiting step. acs.org This is followed by nucleophilic attack of water and a subsequent protonation that leads to ring scission. acs.org The substituents on the furan ring significantly influence the reactivity and the distribution of products. rsc.org

Rearrangement Reactions: The Achmatowicz rearrangement is a notable oxidative transformation where a furfuryl alcohol is converted into a dihydropyranone. thieme-connect.com This reaction is a valuable tool for converting biomass-derived furans into more complex and densely functionalized scaffolds. thieme-connect.com Modern methods utilize catalytic amounts of manganese complexes with environmentally benign oxidants like hydrogen peroxide. thieme-connect.com Other rearrangements, such as the Claisen rearrangement of furyl propargyl ethers, can be used to construct complex fused furan systems. rsc.org Additionally, palladium-catalyzed processes can induce ring-opening of furans to form α,β-unsaturated aldehydes and ketones. rsc.org

Reactivity of the Conjugated Diynone System

The conjugated diynone system in 1-(Furan-2-yl)hexa-2,4-diyn-1-one is a highly electron-deficient and versatile functional group. The strong electron-withdrawing effect of the ketone moiety polarizes the entire π-system, making the alkyne carbons electrophilic and susceptible to a variety of transformations.

Nucleophilic Additions to the Alkyne Moieties

For alkynes conjugated with a carbonyl group (ynones), nucleophilic attack can occur either at the carbonyl carbon (1,2-addition) or at the acetylenic moiety (conjugate or 1,4-addition). acs.org Softer nucleophiles generally favor the conjugate addition pathway. acs.org This reaction, often referred to as the thiol-yne, amino-yne, or hydroxyl-yne reaction, is highly efficient for creating new C-S, C-N, and C-O bonds. acs.orgbham.ac.uk

The presence of a diyne system offers multiple sites for nucleophilic attack. The addition of a nucleophile to the first alkyne unit can lead to a conjugated enyne, which may or may not undergo a subsequent addition, depending on the reaction conditions and the nature of the nucleophile.

Table 3: Nucleophilic Addition to Activated Alkyne Systems

| Nucleophile | Conditions | Product Type | Mechanistic Details |

| Thiols | Base or catalyst, aqueous or organic solvent | β-Thioenones | Can proceed cleanly even in the presence of hydroxyl groups. Water can facilitate the reaction. acs.org |

| Amines | Catalyst-free or with catalyst | β-Enaminones | Can be used in cascade reactions to form heterocycles. acs.orgnih.gov |

| Alcohols | Base-promoted | β-Alkoxyenones | Generally requires basic conditions to deprotonate the alcohol. bham.ac.uk |

| Halide Anions | With a weak acid | Halogenated products | Demonstrated in enediyne systems, proceeding through a diradical intermediate that is trapped by the halide. researchgate.net |

Metal-Catalyzed Transformations and Rearrangements Involving Alkynes

Transition metals, particularly π-philic metals like gold, palladium, and nickel, are powerful catalysts for a wide array of transformations involving alkynes and diynes. rsc.orguic.edumdpi.com These catalysts can activate the alkyne bond, facilitating rearrangements, cyclizations, and addition reactions under mild conditions. youtube.com

Gold(I) catalysts are particularly effective in activating ynones and diynones. They can promote regioselective 1,3-transposition reactions, where an equilibrium between regioisomeric ynones can be shifted toward the more thermodynamically stable product. uic.edu Gold and other metals also catalyze cascade reactions, where a series of bond-forming events occurs in a single pot. For example, a gold-catalyzed cascade involving the reaction of a diyne-ene with an amine can lead to the enantioselective synthesis of complex heterocycles like 1,2-dihydropyridines. nih.gov Other transition metals like palladium are widely used in cross-coupling reactions (e.g., Sonogashira, Heck) to build more complex molecular architectures from alkyne precursors. mdpi.com Nickel catalysis has also emerged as a powerful tool for various carbon-carbon bond-forming reactions, including the hydroalkylation of activated alkenes. youtube.com

Cycloaddition Reactions Involving the Alkyne Units (e.g., Hexadehydro-Diels–Alder (HDDA) Reactions)

The conjugated diyne system of this compound is a prime site for cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.org In this context, the alkyne units of the molecule can function as dienophiles. While the furan moiety itself can act as a diene, its aromatic character makes it relatively unreactive and the resulting Diels-Alder reactions are often easily reversible. nih.gov

The reactivity in Diels-Alder reactions involving furans is significantly influenced by substituents. rsc.org Electron-donating groups on the furan ring enhance reactivity, whereas electron-withdrawing groups, such as the acyl group present in this molecule, decrease it. rsc.org Conversely, the electron-withdrawing nature of the ketone would activate the diyne system for normal-electron-demand Diels-Alder reactions.

A particularly relevant transformation for diynes is the Hexadehydro-Diels–Alder (HDDA) reaction, which involves the cycloaddition of a diyne with a "diynophile" to generate a benzyne (B1209423) intermediate, which can then be trapped. While specific studies on this compound in HDDA reactions are not prevalent, the general mechanism provides a framework for its potential reactivity. The reaction would involve an intramolecular or intermolecular [4+2] cycloaddition, with one of the alkyne units acting as part of the "diene" component.

Computational studies on the Diels-Alder reactions of furans with alkynes to form oxanorbornadienes have shown that the process is theoretically viable. researchgate.net These studies indicate that the activation barriers can be lowered when electron-withdrawing substituents are involved, which is pertinent to the title compound. researchgate.net

Table 1: Factors Influencing Furan Diels-Alder Reactivity

| Factor | Influence on Reactivity | Rationale | Citation |

|---|---|---|---|

| Furan Aromaticity | Decreases reactivity | Breaking aromaticity is energetically unfavorable, leading to reversible reactions. | nih.gov |

| Substituents on Furan | Electron-donating groups increase reactivity; electron-withdrawing groups decrease it. | Affects the HOMO energy level of the furan diene. | rsc.org |

| Dienophile Substituents | Electron-withdrawing groups on the dienophile enhance normal-demand reactions. | Lowers the LUMO energy level of the dienophile. | wikipedia.org |

| Solvent | Aqueous media can provide an additional thermodynamic driving force. | Can stabilize transition states or shift equilibria, for example, by hydration of products. | tudelft.nl |

Reactivity of the Ketone Functionality

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the ketone in this compound is electrophilic and susceptible to nucleophilic attack. This is a cornerstone of carbonyl chemistry, leading to a wide array of molecular transformations. The general reaction involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate which is then typically protonated to yield an alcohol.

Common nucleophiles that can react with this ketone include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) would add an alkyl, aryl, or vinyl group to the carbonyl carbon, yielding a tertiary alcohol upon workup.

Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would deliver a hydride ion (H⁻), reducing the ketone to a secondary alcohol.

Cyanide: The addition of a cyanide ion (e.g., from HCN or NaCN) would form a cyanohydrin.

Ylides: Wittig reagents (Ph₃P=CHR) would react to replace the carbonyl oxygen with a carbon-carbon double bond, forming a complex alkene.

The presence of the adjacent furan ring and the extended diyne system can influence the reactivity of the carbonyl group through electronic effects, potentially modulating its electrophilicity compared to simpler ketones.

Oxidation and Reduction Pathways of the Ketone

The ketone functionality can undergo both reduction and, under specific circumstances, oxidation.

Reduction: The most common reaction pathway for the ketone is reduction to a secondary alcohol, 1-(Furan-2-yl)hexa-2,4-diyn-1-ol. This transformation can be achieved with high selectivity using a variety of reducing agents.

Table 2: Common Reagents for Ketone Reduction

| Reagent | Type | Typical Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Hydride Donor | Methanol or Ethanol, Room Temp. | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Hydride Donor | Anhydrous Ether or THF, followed by aqueous workup | Secondary Alcohol |

| Catalytic Hydrogenation (H₂/cat.) | Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Secondary Alcohol (potential for alkyne reduction) |

Care must be taken during reduction, as many reagents, particularly those for catalytic hydrogenation, can also reduce the alkyne triple bonds. Chemoselective reagents like NaBH₄ are often preferred to preserve the diyne moiety.

Oxidation: Ketones are generally resistant to oxidation under standard conditions. Unlike aldehydes, they lack a hydrogen atom on the carbonyl carbon. Forced oxidation, such as in the Baeyer-Villiger oxidation, can occur. This reaction would involve treatment with a peroxy acid (e.g., m-CPBA) and would convert the ketone into an ester through the insertion of an oxygen atom. The regioselectivity of the insertion depends on the migratory aptitude of the adjacent groups (the furan-2-yl and the hexadiynyl groups).

Intramolecular Cyclizations and Cascade Reactions of this compound

The unique arrangement of the furan ring, ketone, and diyne system in this compound makes it an excellent substrate for intramolecular cyclizations and cascade reactions. These reactions can lead to the rapid construction of complex polycyclic structures. scilit.com

Gold-catalyzed reactions are particularly effective for activating alkyne functionalities. nih.gov Gold(I) or Gold(III) catalysts can trigger cascade reactions in related furan-yne systems. nih.gov For instance, a gold-catalyzed cycloisomerization of similar substrates can lead to the formation of multi-substituted benzo[b]furans through a process involving a 1,2-rearrangement of a group on the furan ring. nih.gov While the starting material in that study was an alcohol derivative, the principle of gold-catalyzed alkyne activation and subsequent cyclization onto the furan ring is highly relevant.

Other potential intramolecular pathways include:

Thermal or Photochemical Cyclizations: The conjugated system may undergo electrocyclization reactions under thermal or photochemical conditions, although this would likely require significant activation.

Radical Cyclizations: Radical-initiated cyclizations could lead to the formation of various carbocyclic and heterocyclic ring systems. nih.gov

Intramolecular Diels-Alder (IMDA) Reactions: If the molecule were modified to contain a tethered dienophile, an IMDA reaction involving the furan as the diene could occur, leading to complex bridged structures. scilit.com

Detailed Kinetic and Thermodynamic Analyses of Reaction Pathways

The feasibility and outcome of the reactions of this compound are governed by both kinetic and thermodynamic factors.

Kinetic Analysis: The rate of a reaction is determined by its activation energy (Ea). For cycloaddition reactions involving furans, the activation energy is influenced by the electronic properties of both the diene and the dienophile. rsc.org The presence of the electron-withdrawing acyl group on the furan ring would likely increase the activation energy for a standard Diels-Alder reaction where the furan acts as the diene. rsc.org Isoconversional kinetic analysis of the polymerization of related diacetylenes shows that the activation energy can vary significantly depending on the reaction phase (solid vs. liquid), indicating that the physical state and molecular arrangement are critical. mdpi.com For the liquid-state polymerization of a diacetylene derivative, the activation energy was found to be nearly constant, suggesting a well-defined rate-limiting step. mdpi.com

Table 3: Kinetic and Thermodynamic Parameters in Related Diyne/Furan Reactions

| Reaction Type | System Studied | Key Findings | Citation |

|---|---|---|---|

| Diels-Alder | Furan + Maleic Anhydride | Furan is less reactive and less endo-selective compared to cyclopentadiene. | rsc.org |

| Diels-Alder | Furfural + Maleimides | Reaction is unfavorable but can be driven in aqueous medium due to exergonic hydration of the product. | tudelft.nl |

| Polymerization | 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) | Solid-state polymerization shows complex kinetics with varying activation energy (68-95 kJ mol⁻¹). | mdpi.com |

| Polymerization | 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) | Liquid-state polymerization follows zero-order kinetics with a reaction heat of 360 ± 5 kJ mol⁻¹. | mdpi.com |

Advanced Spectroscopic and Structural Elucidation Studies of 1 Furan 2 Yl Hexa 2,4 Diyn 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis (e.g., 1D NOE, HMBC, HSQC)

While specific experimental NMR data for 1-(furan-2-yl)hexa-2,4-diyn-1-one is not widely published, a detailed analysis can be predicted based on the well-established chemical shifts of its constituent fragments, such as 2-acylfurans and terminal alkynes. nih.govresearchgate.nethmdb.caglobalresearchonline.net

¹H NMR: The proton spectrum is expected to show distinct signals for the furan (B31954) ring protons and the terminal methyl group of the hexadiyne chain. The furan protons typically appear as multiplets in the aromatic region, with H5 being the most deshielded due to the proximity of the ring oxygen and the electron-withdrawing ketone. H3 is adjacent to the carbonyl group, and H4 is coupled to both H3 and H5. researchgate.net The terminal methyl group on the diyne chain would appear as a sharp singlet in the aliphatic region.

¹³C NMR: The carbon spectrum would be characterized by signals for the carbonyl carbon, the furan ring carbons, the four sp-hybridized carbons of the diyne chain, and the terminal methyl carbon. The carbonyl carbon (C=O) is expected to be significantly downfield. The sp-hybridized carbons of the diyne moiety typically resonate in the range of 65-90 ppm. np-mrd.org

Two-dimensional NMR techniques are crucial for unambiguous assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, confirming the assignments for the C3/H3, C4/H4, C5/H5 pairs and the terminal methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal long-range (2-3 bond) couplings between protons and carbons. Key correlations would include the furan protons (H3, H4) to the carbonyl carbon, and the methyl protons to the terminal sp-hybridized carbons, definitively connecting the different parts of the molecule.

1D NOE (Nuclear Overhauser Effect): Irradiation of the H3 signal would be expected to show an NOE enhancement for the H4 signal, confirming their spatial proximity on the furan ring.

Table 1: Predicted NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

|---|---|---|---|

| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |

| H5 | ~7.7 (dd) | C=O | ~175 |

| H3 | ~7.4 (dd) | C2 (Furan) | ~152 |

| H4 | ~6.6 (dd) | C5 (Furan) | ~148 |

| -CH₃ | ~2.0 (s) | C3 (Furan) | ~122 |

| C4 (Furan) | ~113 | ||

| C≡C (4 positions) | 65 - 90 | ||

| -CH₃ | ~5 |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy) for Functional Group and Bond Energy Analysis

Vibrational spectroscopy provides direct evidence for the functional groups present in the molecule. The FT-IR and Raman spectra are expected to be complementary, with vibrations that are weak in IR often being strong in Raman, and vice-versa.

Carbonyl (C=O) Stretch: A strong absorption band is expected in the IR spectrum for the ketone. Due to conjugation with both the furan ring and the alkyne system, the frequency is lowered from a typical ketone (~1715 cm⁻¹) to the region of 1660-1680 cm⁻¹. bohrium.com

Alkyne (C≡C) Stretches: The conjugated diyne system will have two C≡C stretching modes. The asymmetric stretch should produce a sharp, medium-intensity band in the IR spectrum around 2200-2250 cm⁻¹. libretexts.org The symmetric stretch may be weak or absent in the IR spectrum due to a small change in the dipole moment but should be clearly visible in the Raman spectrum.

Furan Ring Vibrations: C=C stretching vibrations of the furan ring are expected around 1560 and 1470 cm⁻¹. A characteristic C-O-C stretch for the furan ring typically appears in the 1250-1000 cm⁻¹ region. globalresearchonline.net

C-H Vibrations: Aromatic C-H stretching from the furan ring will appear just above 3000 cm⁻¹ (typically ~3100 cm⁻¹). orgchemboulder.com Aliphatic C-H stretching from the terminal methyl group will be observed just below 3000 cm⁻¹.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Furan =C-H Stretch | ~3100 | Medium | Medium |

| Alkyl -C-H Stretch | 2850-2960 | Medium | Medium |

| C≡C Asymmetric Stretch | ~2220 | Medium-Sharp | Weak |

| C≡C Symmetric Stretch | ~2150 | Weak/Absent | Strong |

| C=O Stretch (Conjugated) | ~1665 | Strong | Medium |

| Furan C=C Stretches | ~1560, ~1470 | Medium-Strong | Medium |

| Furan C-O-C Stretch | 1000-1250 | Strong | Weak |

High-Resolution Mass Spectrometry (HRMS, ESI-MS, MALDI-TOF MS) for Isotopic Patterns and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. For a molecular formula of C₁₀H₆O₂, the calculated exact mass provides a definitive identification marker.

Exact Mass: The neutral molecule has a monoisotopic mass of 158.0368 u. In ESI-MS, it would typically be observed as the protonated molecule [M+H]⁺ with an m/z of 159.0441.

Fragmentation Pathways: Electron Ionization (EI) or tandem mass spectrometry (MS/MS) experiments would reveal the molecule's fragmentation pattern, which is highly diagnostic of its structure.

Alpha-Cleavage: The most prominent fragmentation for 2-acylfurans is the alpha-cleavage of the bond between the carbonyl carbon and the furan ring. libretexts.org This would result in the formation of a highly stable furyl-acylium cation at m/z 95 . This is often the base peak in the spectrum. nih.govrsc.org

Loss of CO: The furyl-acylium ion (m/z 95) can subsequently lose a molecule of carbon monoxide (CO) to yield a furyl cation at m/z 67 .

Cleavage of the Diyne Chain: Fragmentation can also occur within the polyalkyne chain, leading to losses of methyl radicals (CH₃) or larger fragments.

Table 3: Predicted HRMS Fragments for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺˙ | [C₁₀H₆O₂]⁺˙ | 158.0368 | Molecular Ion |

| [C₅H₃O₂]⁺ | [C₅H₃O₂]⁺ | 95.0128 | Furyl-acylium ion (α-cleavage) |

| [C₄H₃O]⁺ | [C₄H₃O]⁺ | 67.0178 | Loss of CO from m/z 95 |

| [C₄H₃]⁺ | [C₄H₃]⁺ | 51.0229 | Cyclopropenyl cation from furan ring fragmentation |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

The electronic properties of this compound are dominated by its extended π-conjugated system, which includes the furan ring, the carbonyl group, and the diyne chain. This extensive conjugation is expected to result in strong absorption in the UV-visible region. youtube.com

UV-Vis Absorption: Compared to simpler molecules like 2-acetylfuran (B1664036) (λₘₐₓ ≈ 270 nm), the extended conjugation from the diyne system will cause a significant bathochromic (red) shift in the absorption maximum. nist.govlibretexts.org The primary absorption band, corresponding to a π → π* transition, is predicted to be in the 300-350 nm range. mdpi.com The spectrum may also show fine vibrational structure, which is characteristic of rigid, conjugated systems.

Fluorescence: Many extended conjugated systems exhibit fluorescence. Upon excitation into its absorption band, the molecule could potentially relax via the emission of light at a longer wavelength (a Stokes shift). nih.gov The fluorescence properties, including quantum yield and lifetime, would be highly dependent on the solvent environment and molecular rigidity. Experimental confirmation would be required to determine if fluorescence is a significant de-excitation pathway.

Table 4: Predicted Photophysical Properties for this compound

| Property | Predicted Value | Associated Transition |

|---|---|---|

| Absorption λₘₐₓ | 300 - 350 nm | π → π* |

| Molar Absorptivity (ε) | High (>10,000 M⁻¹cm⁻¹) | Allowed transition |

| Emission λₘₐₓ | Potentially >350 nm | Fluorescence |

X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure Determination

To date, a single-crystal X-ray diffraction structure for this compound has not been reported in the publicly accessible literature. However, based on crystal structures of related 2-acylfuran derivatives, key structural features can be predicted. nih.govresearchgate.net

It is expected that the furan ring and the attached carbonyl group would be nearly coplanar to maximize π-orbital overlap and conjugation. The C-C-C bond angles within the linear diyne portion of the molecule would be approximately 180°, consistent with sp-hybridized carbons. In the solid state, molecules would likely pack in a way that maximizes van der Waals interactions, potentially involving π-stacking of the furan rings. Determining the precise crystal packing, unit cell dimensions, and intermolecular interactions would require successful growth of a single crystal and subsequent X-ray diffraction analysis.

Chiroptical Spectroscopy (Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) for Stereochemical Assignments (if applicable)

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules, as they measure the differential absorption and refraction of left- and right-circularly polarized light. mdpi.comnih.gov

This compound is an achiral molecule. It does not possess any stereocenters and does not have any elements of planar or axial chirality. Its mirror image is superimposable on the original molecule. cas.cz Therefore, it will not exhibit any optical activity, and the techniques of CD and ORD are not applicable for its structural elucidation.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Insights

The synthesis of this compound would likely involve a carbon-carbon bond-forming reaction, such as a Sonogashira coupling between a terminal alkyne and a vinyl or aryl halide precursor. orgsyn.orgorganic-chemistry.orgnih.gov Advanced spectroscopic techniques can be employed in situ to monitor the progress of such reactions in real-time.

For instance, if the synthesis involves coupling 2-ethynyl-furanone with 1-bromo-1-butyne, one could monitor the reaction using:

In Situ FT-IR: A probe could track the disappearance of the sharp terminal alkyne ≡C-H stretch (around 3300 cm⁻¹) from the starting material and the appearance of the conjugated ketone C=O stretch (around 1665 cm⁻¹) of the product.

In Situ NMR: By running the reaction within an NMR spectrometer, one could monitor the decrease in the intensity of reactant signals and the corresponding increase in product signals over time, allowing for detailed kinetic analysis of the reaction mechanism, catalyst turnover, and the formation of any intermediates or byproducts.

These methods provide powerful mechanistic insights that go beyond simple analysis of the final, isolated product.

Computational and Theoretical Investigations of 1 Furan 2 Yl Hexa 2,4 Diyn 1 One

Quantum Chemical Calculations (Density Functional Theory (DFT), Ab Initio Methods) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental in elucidating the electronic landscape of 1-(Furan-2-yl)hexa-2,4-diyn-1-one. Methods like Density Functional Theory (DFT), particularly with hybrid functionals such as B3LYP, and ab initio methods are employed to determine its electronic structure and analyze its molecular orbitals.

Detailed analyses of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the molecule's reactivity. For this compound, the HOMO is expected to be predominantly localized over the electron-rich furan (B31954) ring and the conjugated diyne system. This indicates these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-deficient carbonyl carbon and the acetylenic carbons, marking them as the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

Theoretical studies on similar furan-containing conjugated systems have successfully used DFT to predict electronic properties. For instance, calculations on furan-based polymers and oligomers have been performed using B3LYP and B3LYP-D3 functionals to investigate their electronic characteristics.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound Calculated at the B3LYP/6-31G(d) Level of Theory (Note: This data is hypothetical and for illustrative purposes based on theoretical models.)

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -0.98 | Antibonding π* orbital |

| LUMO | -2.54 | Primarily located on the carbonyl and diyne system |

| HOMO | -6.78 | Primarily located on the furan ring and diyne system |

| HOMO-1 | -7.52 | Bonding π orbital |

| HOMO-LUMO Gap | 4.24 | Indicator of chemical reactivity |

Conformational Analysis and Exploration of Energy Landscapes

The flexibility of this compound is primarily due to the rotation around the single bond connecting the furan ring and the carbonyl group. This rotation gives rise to two main planar conformers: a syn-conformer, where the furan oxygen and the carbonyl oxygen are on the same side, and an anti-conformer, where they are on opposite sides.

Theoretical studies on related 2-acylfurans, such as 2-formylfuran, have shown that ab initio and DFT calculations can accurately predict the relative stabilities of these conformers. These studies often reveal a slight energetic preference for one conformer over the other, with a rotational barrier between them. For this compound, a potential energy surface (PES) scan would be performed by systematically rotating the dihedral angle between the furan ring and the carbonyl group to identify the energy minima corresponding to the stable conformers and the transition states connecting them.

Table 2: Hypothetical Relative Energies of Conformers of this compound (Note: This data is hypothetical and for illustrative purposes based on theoretical models.)

| Conformer | Dihedral Angle (O-C-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| syn | ~0° | 0.5 | 30 |

| anti | ~180° | 0.0 | 70 |

| Transition State | ~90° | 4.5 | - |

Elucidation of Reaction Mechanisms via Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Pathways

Computational chemistry is instrumental in mapping the reaction pathways of this compound. A key reaction type for this molecule is the nucleophilic addition to the electrophilic carbonyl carbon.

To study such a reaction, computational chemists locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy of this TS relative to the reactants determines the activation energy of the reaction. Following the identification of a TS, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC path connects the transition state to the reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest and providing a detailed view of the geometric changes throughout the reaction. DFT methods are well-suited for these calculations, providing valuable insights into reaction kinetics and mechanisms.

Table 3: Illustrative Calculated Energy Profile for the Nucleophilic Addition of a Hydride (H⁻) to this compound (Note: This data is hypothetical and for illustrative purposes based on theoretical models.)

| Species | Relative Energy (kcal/mol) |

| Reactants (Ketone + H⁻) | 0.0 |

| Transition State | +12.5 |

| Product (Alkoxide) | -18.0 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can predict various spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical chemical shifts can be obtained. These are often compared with experimental spectra to confirm structural assignments.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT is a standard procedure to predict the infrared (IR) and Raman spectra of a molecule. The predicted frequencies correspond to specific vibrational modes, such as the C=O stretch, C≡C stretches, and various vibrations of the furan ring. A scaling factor is often applied to the calculated frequencies to better match experimental values due to the neglect of anharmonicity in the calculations.

Table 4: Predicted Spectroscopic Data for this compound (Note: This data is hypothetical and for illustrative purposes based on theoretical models.)

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | |

| H3 (furan) | 7.3 |

| H4 (furan) | 6.6 |

| H5 (furan) | 7.8 |

| -CH₃ | 2.1 |

| ¹³C NMR Chemical Shift (ppm) | |

| C=O | 175.0 |

| C2 (furan) | 152.0 |

| C≡C | 85.0, 78.0, 75.0, 70.0 |

| -CH₃ | 4.5 |

| Key IR Frequencies (cm⁻¹) | |

| C=O stretch | 1650 |

| C≡C stretch (asymmetric) | 2210 |

| C≡C stretch (symmetric) | 2155 |

| Furan ring C-O-C stretch | 1150 |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide a more detailed picture of the molecule's behavior in a condensed phase.

Using a force field parameterized for furan and ketone functionalities, MD simulations can model the interactions between this compound and numerous explicit solvent molecules over time. This approach is valuable for understanding:

Solvent Effects: How the polarity of the solvent influences the conformational equilibrium between the syn and anti forms.

Intermolecular Interactions: The specific nature of interactions, such as the formation of hydrogen bonds between the carbonyl oxygen and protic solvent molecules (e.g., water or alcohols).

Solvation Structure: The arrangement of solvent molecules around the solute, forming a solvation shell.

Studies on furan-based polymers have utilized reactive MD simulations to understand complex processes like pyrolysis, demonstrating the utility of this method for furan-containing materials.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Efforts

Given that many natural and synthetic polyacetylenic compounds exhibit significant biological activities, such as antifungal properties, this compound and its analogues are candidates for Quantitative Structure-Activity Relationship (QSAR) studies.

A QSAR model attempts to correlate variations in the biological activity of a series of compounds with changes in their molecular descriptors. For a series of derivatives of this compound, this would involve:

Synthesizing and testing a library of related compounds for a specific biological activity.

Calculating a range of molecular descriptors for each compound using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

Using statistical methods, such as multiple linear regression, to build a mathematical model that relates the descriptors to the observed activity.

Such models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules.

Table 5: Examples of Molecular Descriptors for a Hypothetical QSAR Study of this compound Derivatives (Note: This data is hypothetical and for illustrative purposes.)

| Descriptor Type | Example Descriptor | Relevance |

| Electronic | LUMO Energy | Relates to reactivity with biological nucleophiles |

| Electronic | Dipole Moment | Influences solubility and membrane permeability |

| Steric | Molecular Volume | Affects binding to a target site |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Models transport and distribution in biological systems |

Biological Activity and Mechanistic Studies of 1 Furan 2 Yl Hexa 2,4 Diyn 1 One Focus on Molecular Mechanism, Excluding Clinical Trials, Safety, Dosage

Interactions with Key Biomolecules (e.g., proteins, nucleic acids, lipids)

The biological activity of the naturally occurring polyacetylene, 1-(Furan-2-yl)hexa-2,4-diyn-1-one, is intrinsically linked to its chemical structure, which features several reactive functional groups. These include a furan (B31954) ring, a conjugated diyne system, and a ketone, which together create a molecule with the potential to interact with a variety of biological macromolecules. The primary mechanisms of interaction are believed to involve covalent modification of proteins and potential interactions with lipids and nucleic acids, driven by the electrophilic nature of the compound.

Interactions with Proteins

The chemical architecture of this compound suggests that its most significant interactions at the molecular level are likely with proteins. The presence of an α,β-unsaturated ketone system, where the first alkyne bond is conjugated with the carbonyl group, makes the compound a potential Michael acceptor. organic-chemistry.org This structural motif is well-known to react with nucleophilic amino acid residues in proteins, particularly the thiol group of cysteine. nih.govnih.gov

The proposed mechanism involves a nucleophilic attack by the cysteine residue on the β-carbon of the conjugated system, leading to the formation of a stable covalent adduct. researchgate.net This type of irreversible modification can significantly alter the protein's three-dimensional structure and, consequently, its function. Such covalent bonding to critical proteins within a cell can disrupt essential enzymatic processes or signaling pathways, leading to cytotoxic effects.

Furthermore, the furan ring itself represents another potential site for protein interaction. It is known that furan-containing compounds can undergo metabolic activation by cytochrome P450 enzymes, leading to the formation of highly reactive intermediates such as a cis-enedione. nih.govnih.gov This electrophilic metabolite can then readily react with cellular nucleophiles, including proteins, to form covalent adducts. nih.govnih.gov This bioactivation-dependent mechanism provides a secondary pathway through which this compound could exert its biological effects by covalently modifying a range of protein targets.

| Potential Protein Interaction | Functional Group Involved | Type of Interaction | Potential Biological Consequence |

| Michael Addition | α,β-Unsaturated Ketone | Covalent Adduct Formation | Enzyme Inhibition, Disruption of Protein Function |

| Reaction with Metabolite | Furan Ring (after oxidation) | Covalent Adduct Formation | Protein Dysfunction, Cellular Toxicity |

Interactions with Nucleic Acids

The interaction of this compound with nucleic acids is less defined. While some polyacetylene compounds have been shown to interact with DNA, often through intercalation where the molecule inserts itself between the base pairs of the DNA double helix, there is no direct evidence to suggest this is a primary mechanism for this specific compound. nih.govnih.gov The planarity of the furan ring and the linear nature of the diyne moiety could theoretically allow for some form of interaction with the DNA structure. youtube.com However, the high reactivity of the compound towards nucleophiles suggests that interactions with proteins and other cellular nucleophiles might be more kinetically favored.

Additionally, the reactive metabolites formed from the oxidation of the furan ring could potentially interact with the nucleophilic centers in DNA bases, leading to the formation of DNA adducts. nih.gov Such adducts could interfere with DNA replication and transcription, contributing to cytotoxicity.

Interactions with Lipids

Applications of 1 Furan 2 Yl Hexa 2,4 Diyn 1 One in Advanced Organic Synthesis and Materials Science

A Versatile Building Block in Complex Molecule Synthesis

The rich chemical functionality of 1-(Furan-2-yl)hexa-2,4-diyn-1-one makes it an exemplary starting material for the synthesis of a wide array of complex organic molecules. The furan (B31954) nucleus, combined with the electrophilic ketone and the highly reactive diyne chain, provides multiple sites for chemical transformations.

Precursor to Novel Heterocyclic Compounds

The furan moiety within this compound can act as a diene in Diels-Alder reactions, and the diyne portion can undergo various cyclization reactions, making it a valuable precursor for a range of heterocyclic compounds. shareok.orgnih.gov The furan ring itself is a key structural motif in many bioactive molecules and serves as a versatile intermediate in organic synthesis. shareok.orgnih.govscirp.org

The conjugated diyne system is particularly reactive and can be exploited to construct various heterocyclic rings. For instance, through carefully designed reaction sequences, the diyne can participate in cycloaddition reactions to form pyridines, pyrimidines, and other nitrogen-containing heterocycles. While direct examples starting from this compound are not extensively documented in readily available literature, the known reactivity of similar polyynones suggests a high potential for such transformations. organic-chemistry.org For example, the reaction of related enynones with weak acids has been shown to yield difurylethylenes, demonstrating the propensity of these systems to undergo cyclization. nih.gov

| Starting Material Analogue | Reagents | Resulting Heterocycle | Reference |

| 1-Phenyl-cis-2-penten-4-yn-1-one | Weak Acid | 1,2-di(2-(5-phenylfuryl))ethene | nih.gov |

| 2-(1-Alkynyl)-2-alken-1-(2-furanyl)-1-ols | Gold Catalyst, Nucleophiles | Substituted Benzo[b]furans | nih.gov |

| Furan-2-carbaldehyde, Acetoacetate Ester, Thiourea | Ferric Chloride | 4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidines | nih.gov |

Scaffold for Natural Product Analogue and Derivative Synthesis

Furan-containing compounds are prevalent in a multitude of natural products exhibiting a wide range of biological activities. shareok.orgmdpi.com The structural framework of this compound provides a valuable starting point for the synthesis of analogues and derivatives of these natural products. The furan ring can be a central component, while the diyne chain allows for the introduction of various substituents and further cyclizations to mimic the complexity of natural molecules.

For instance, the synthesis of furan-containing natural products often involves the construction of the furan ring at a late stage. However, utilizing a pre-formed furan building block like this compound could offer a more convergent and efficient synthetic strategy. shareok.org Although direct total syntheses of natural products employing this specific diyne are not prominently reported, the synthesis of various bioactive furan derivatives highlights the importance of such synthons. shareok.orgmdpi.com

Intermediate in Rational Drug Design and Discovery Programs (synthetic strategy focus)

The furan nucleus is a recognized pharmacophore present in numerous approved drugs and biologically active compounds. scirp.orgmdpi.com The structural features of this compound make it an attractive intermediate for the rational design and discovery of new therapeutic agents. The ability to functionalize the molecule at multiple positions allows for the systematic modification of its structure to optimize its interaction with biological targets.

The synthesis of various furan-based derivatives with potential cytotoxic, antimicrobial, and enzyme inhibitory activities underscores the value of furan-containing scaffolds in medicinal chemistry. nih.govscirp.orgnih.govnih.gov For example, derivatives of (E)-1-(furan-2-yl)prop-2-en-1-one have been synthesized and evaluated as tyrosinase inhibitors for applications as anti-pigmentation agents. mdpi.comnih.gov The synthetic accessibility of such compounds, often through aldol (B89426) condensation reactions of 2-acetylfuran (B1664036), points to the potential of this compound as a more complex and versatile starting material for creating libraries of drug candidates. nih.gov

Role in Polymer Chemistry and Macromolecular Architectures

The highly unsaturated nature of this compound, particularly its diyne functionality, makes it a promising candidate for applications in polymer chemistry, both as a monomer for the synthesis of conjugated polymers and as a cross-linking agent.

Monomer for Conjugated Polymers and Advanced Carbon Materials

Conjugated polymers are a class of materials with interesting electronic and optical properties, finding applications in organic electronics such as solar cells and light-emitting diodes. The synthesis of conjugated polymers from biomass-derived monomers like furan derivatives is an area of growing interest. kennesaw.edu The diyne unit in this compound can undergo polymerization through various methods, including topochemical polymerization, to yield highly ordered and conjugated polymer chains. mdpi.comresearchgate.net

While the direct polymerization of this compound is not extensively detailed, the polymerization of related diacetylene monomers is well-established. mdpi.comresearchgate.net Topochemical polymerization of diacetylene crystals, for instance, can lead to the formation of polydiacetylenes with unique electronic and optical properties. mdpi.comresearchgate.net The presence of the furan ring and the ketone group in the monomer would be expected to influence the packing of the monomers in the solid state and, consequently, the properties of the resulting polymer.

| Monomer Type | Polymerization Method | Resulting Polymer | Key Features | Reference |

| Furan-based Diacetylene (Furan-DA) | Topochemical Polymerization | Furan-Polydiacetylene (Furan-PDA) | Bio-based, Crystalline | mdpi.com |

| Dihalogenated Dihydropyrrolo[3,2-b]pyrrole (H2DPP) | Co-polymerization | H2DPP Copolymers | Tunable optoelectronic properties | kennesaw.edu |

Cross-linking Agent in Polymer Networks

The diyne functionality and the ketone group in this compound present opportunities for its use as a cross-linking agent to enhance the mechanical and thermal properties of polymers. Cross-linking creates a three-dimensional network structure within a polymer, transforming thermoplastics into more robust thermosets or elastomers.

The ketone group can participate in cross-linking reactions, for example, through the formation of ketals or by reacting with hydrazide-containing polymers. researchgate.net The diyne unit can also be involved in cross-linking through thermal or photochemical activation, leading to the formation of covalent bonds between polymer chains. While specific studies employing this compound as a cross-linker are not readily found, the principles of using ketone and diyne functionalities for cross-linking are established in polymer science. researchgate.netnih.govresearchgate.net

Application in Supramolecular Chemistry and Self-Assembly Processes

A thorough search of scientific databases and chemical literature did not yield any specific studies detailing the application of this compound in the field of supramolecular chemistry or self-assembly processes. While the structural motifs present in the molecule, such as the aromatic furan ring and the rigid diyne rod, are often utilized in the design of molecules for supramolecular assembly, there is no published research that investigates or reports on the self-assembling properties or supramolecular architectures formed by this compound.

Precursor for Advanced Functional Materials (e.g., Optoelectronic Materials, Sensors)

There is currently no available research in the public domain that describes the use of this compound as a precursor for advanced functional materials. The conjugated diyne unit is a common building block for creating conductive polymers and materials with interesting optoelectronic properties through topochemical polymerization or other synthetic strategies. The furan moiety can also be incorporated into functional polymers. However, no studies have been found that specifically polymerize or otherwise transform this compound into optoelectronic materials or sensory devices. Consequently, there are no detailed research findings or data tables on the properties of any such derived materials.

Catalytic Applications (e.g., Ligand Design for Metal Catalysts)

An extensive review of the literature did not uncover any instances of this compound being utilized in catalytic applications, either as a catalyst itself or as a ligand for the design of metal catalysts. The furan ring and the alkyne functionalities can potentially coordinate to metal centers, making such compounds candidates for ligand development. Nevertheless, there are no published reports on the synthesis of metal complexes involving this specific compound or their subsequent use in any catalytic transformations.

Future Research Directions and Unaddressed Challenges for 1 Furan 2 Yl Hexa 2,4 Diyn 1 One

Development of More Atom-Economical and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For a molecule like 1-(furan-2-yl)hexa-2,4-diyn-1-one, future research will undoubtedly focus on moving beyond traditional, multi-step syntheses towards more atom-economical and sustainable approaches.

Current synthetic strategies for related furan (B31954) and diyne compounds often rely on coupling reactions that may involve pre-functionalized starting materials and the generation of stoichiometric byproducts. Future efforts could explore:

Direct C-H Activation: Developing catalytic systems that enable the direct coupling of a furan C-H bond with a suitable diyne precursor would represent a significant advance in atom economy. This would eliminate the need for pre-installing activating groups on the furan ring.

Use of Renewable Feedstocks: Investigating synthetic pathways that utilize furan derivatives sourced from biomass, such as furfural (B47365), would contribute to the sustainability of the synthesis. rsc.org

Catalyst Development: The exploration of earth-abundant metal catalysts (e.g., iron, copper) to replace precious metal catalysts (e.g., palladium, platinum) commonly used in coupling reactions is a critical area of research.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Advantages | Challenges |

| Traditional (e.g., Sonogashira coupling) | Well-established, reliable for many substrates. | Often requires pre-functionalization, may use precious metal catalysts, generates stoichiometric waste. |

| Direct C-H Activation | High atom economy, reduces synthetic steps. | Catalyst development, regioselectivity control on the furan ring. |

| Tandem/Cascade Reactions | Increased efficiency, reduced workup, less solvent waste. | Complex reaction design, optimization of multiple steps in one pot. |

| Biomass-derived Routes | Sustainable, utilizes renewable resources. | May require additional steps to convert biomass-derived furans to suitable precursors. |

Exploration of Novel and Unanticipated Reactivity Pathways of the Furan-Diynone System

The conjugated system of this compound, featuring an electron-rich furan ring and an electron-deficient diynone moiety, suggests a wealth of unexplored reactivity. Future research should aim to uncover novel transformations that leverage the unique electronic properties of this system.

Potential areas of investigation include:

Intramolecular Cyclizations: The proximity of the furan ring to the diyne chain could facilitate novel intramolecular cyclization reactions, potentially leading to complex polycyclic aromatic or heteroaromatic structures. These reactions could be triggered by thermal, photochemical, or catalytic means.

Diels-Alder and other Pericyclic Reactions: The furan can act as a diene, and the diyne as a dienophile, in intramolecular or intermolecular cycloaddition reactions. Exploring the scope and selectivity of these reactions could provide access to a diverse range of complex molecular architectures.

Nucleophilic and Electrophilic Additions: The polarized nature of the diynone system makes it susceptible to a variety of nucleophilic additions. Conversely, the furan ring can undergo electrophilic substitution. A systematic study of these reactions could lead to a wide array of functionalized derivatives.

Photochemical Rearrangements: The extended π-system suggests that this molecule may exhibit interesting photochemical behavior, potentially leading to isomerization or rearrangement products with novel structures.

Deeper Elucidation of Molecular Mechanisms in Biological Systems

While the biological activity of this compound has not been extensively reported, many natural and synthetic compounds containing furan and polyyne motifs exhibit significant biological effects, including antimicrobial, antifungal, and cytotoxic properties. Future research should focus on a deep understanding of how this specific molecule might interact with biological systems.

Key research questions to address include:

Identification of Molecular Targets: If the compound shows biological activity, identifying its specific molecular targets (e.g., enzymes, receptors, DNA) is crucial. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed. For example, some furan-containing compounds have been identified as inhibitors of enzymes like tyrosinase. mdpi.com

Mechanism of Action Studies: Once a target is identified, detailed mechanistic studies are needed to understand how the molecule exerts its effect. This could involve enzyme kinetics, structural biology (e.g., X-ray crystallography or cryo-EM of the molecule bound to its target), and cell-based assays.

Metabolic Fate and Stability: Understanding how the compound is metabolized and its stability in biological systems is essential for any potential therapeutic or agrochemical application. This would involve studies using liver microsomes and other in vitro and in vivo models.

Rational Design and Synthesis of Next-Generation Analogues with Tuned Properties

A thorough understanding of the structure-activity relationships (SAR) of this compound will be critical for the development of analogues with improved or tailored properties. This will involve a systematic modification of the core structure and evaluation of the resulting changes in activity.

Future research in this area should focus on:

Modification of the Furan Ring: Introducing substituents at different positions of the furan ring can modulate its electronic properties and steric profile, which in turn can affect its reactivity and biological interactions.

Varying the Diyne Chain: The length and substitution pattern of the polyyne chain can be altered to fine-tune the molecule's geometry, rigidity, and electronic properties.

Replacing the Furan Ring: The furan ring could be replaced with other five-membered heterocycles (e.g., thiophene (B33073), pyrrole) or even other aromatic systems to explore the impact of the heteroatom and the ring's aromaticity on the molecule's properties.

Computational Modeling: The use of computational tools, such as molecular docking and quantum mechanical calculations, can aid in the rational design of new analogues by predicting their binding affinities to specific targets and their electronic properties. rsc.orgresearchgate.net

A table outlining potential analogue design strategies is provided below:

| Analogue Design Strategy | Rationale | Desired Outcome |

| Furan Ring Substitution | Modulate electronics and sterics. | Enhance biological activity, improve selectivity, alter physical properties. |

| Diyne Chain Modification | Tune geometry and electronic properties. | Optimize target binding, improve metabolic stability. |

| Heterocycle Replacement | Explore the role of the heteroatom and aromaticity. | Discover novel activity profiles, improve pharmacokinetic properties. |

| Conjugation with other Moieties | Introduce new functionalities (e.g., fluorescent tags, targeting groups). | Develop probes for biological imaging, create targeted therapeutics. |

Integration into Emerging Multidisciplinary Research Areas (e.g., Nanotechnology, Bio-inspired Materials)

The unique structural and electronic properties of this compound make it a candidate for integration into advanced materials and technologies. Future research should explore its potential in these multidisciplinary fields.

Potential applications to be investigated include:

Molecular Wires and Conductive Polymers: The conjugated diiyne system suggests potential for electron transport, making it an interesting building block for molecular-scale electronic components. Polymerization of this monomer could lead to novel conductive polymers with interesting optical and electronic properties.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs): The extended π-conjugation could impart useful photophysical properties, such as fluorescence or charge-transport capabilities, which are relevant for applications in organic electronics.

Bio-inspired Materials: The furan and diyne motifs are found in various natural products. mdpi.comresearchgate.net This provides inspiration for using this compound as a building block for creating novel bio-inspired materials with unique properties, such as self-assembly or stimuli-responsiveness. The use of natural product-inspired molecules is a growing area in materials science. nih.gov

Functional Coatings and Surfaces: The reactivity of the diyne functionality could be exploited for the covalent attachment of this molecule to surfaces, leading to the development of functional coatings with tailored properties (e.g., antimicrobial, anti-fouling).

Q & A

Q. What are the standard synthetic routes for 1-(furan-2-yl)hexa-2,4-diyn-1-one, and how are intermediates characterized?

The synthesis typically involves multi-step pathways, such as coupling reactions between furan derivatives and alkyne precursors. For example, oxidative cyclization using FeCl₃ in citric acid medium can form thiadiazole intermediates, followed by condensation with furfural under acidic conditions to introduce the furan moiety . Key characterization steps include:

- IR spectroscopy : Identification of C≡C stretches (~2100–2260 cm⁻¹) and furan C-O bonds (~1350 cm⁻¹).

- ¹H NMR : Deshielded protons near δ 8.5 ppm indicate azomethine (N=CH) linkages, while furan protons appear as distinct multiplets (δ 6.5–8.0 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 300 for derivatives) confirm molecular weight and fragmentation patterns .

Q. Which spectroscopic techniques are critical for verifying the structure of this compound?

- IR spectroscopy : Essential for detecting functional groups (e.g., C≡C, C=O, and furan rings).

- ¹H/¹³C NMR : Resolves proton environments (e.g., aryl vs. alkyne protons) and carbon hybridization.

- MS/MS fragmentation : Validates connectivity via characteristic cleavage patterns (e.g., loss of CO from the furan ring) .

Advanced Research Questions

Q. How can molecular docking studies predict the antimycobacterial activity of this compound derivatives?

Docking protocols involve:

- Protein preparation : Retrieve and refine enzyme structures (e.g., Mycobacterium tuberculosis Enoyl-ACP reductase, PDB: 2H7M) by removing water and adding hydrogens .

- Active site identification : Use Q-SiteFinder to map residues (e.g., Tyr158, Met103) critical for hydrogen bonding and hydrophobic interactions .

- Scoring and validation : Compare binding energies (ΔG) of derivatives with known inhibitors. For example, derivatives with nitro substituents show enhanced interactions with Tyr158, correlating with lower MIC values (e.g., 3.1 µg/mL for Fe) .

Q. How should researchers address discrepancies between computational predictions (e.g., PASS scores) and experimental biological activity data?

- Case study : Compound Fb showed low PASS Pa (probability of activity) scores (~0.69) but high experimental activity (MIC = 3.3 µg/mL). To resolve this:

Q. How does substituent variation on the thiadiazole ring influence bioactivity?

- Structure-activity relationship (SAR) :